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Compound of Interest

Compound Name: Barium iodide

CAS No.: 13718-00-8

Cat. No.: B1143587 Get Quote

Executive Summary
This technical guide details the application of Barium Iodide (BaI

) as a critical additive and passivating agent in the fabrication of Formamidinium Lead Iodide
(FAPbI

) and Tin-based (Sn) perovskite optoelectronics. While primarily utilized in photovoltaics (PV),
the protocols for controlling polymorphism and defect density via BaI

offer translational value to solid-state chemistry and pharmaceutical crystallization workflows
where polymorph stability is paramount.

Key Utility:

Phase Stabilization: Ba

incorporation lowers the formation energy of the photoactive

-phase in FAPbI

, preventing degradation into the non-perovskite

-phase.
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Defect Passivation: Ionic radius mismatch and strong Ba-I bonding suppress non-radiative

recombination centers at grain boundaries.

Oxidation Inhibition: In Sn-based systems, BaI

retards the oxidation of Sn

to Sn

.

Mechanistic Insight: The Barium Advantage
The efficacy of BaI

stems from two physicochemical properties: ionic radius and bond strength.

Goldschmidt Tolerance Factor Tuning: The photoactive black phase of FAPbI

is thermodynamically unstable at room temperature. The Ba

ion (1.35 Å) is slightly larger than Pb

(1.19 Å). When introduced as a dopant, Ba

induces a slight lattice expansion or relaxation of the corner-sharing [PbI

]

octahedra. This entropic gain stabilizes the cubic structure against the hexagonal

-phase.

Trap State Passivation: Deep-level defects often arise from under-coordinated Pb

or halide vacancies. Ba

acts as a "spectator ion" that preferentially segregates to grain boundaries, effectively
capping these vacancies. The high ionicity of the Ba-I bond creates a robust energetic barrier
against ion migration.

Visualization: Defect Passivation Pathway
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Figure 1: Workflow illustrating the incorporation of BaI

and its thermodynamic segregation to grain boundaries during crystallization.

Material Preparation & Safety
Reagents Required:

Barium Iodide (BaI

), 99.995% trace metals basis (Anhydrous).

Lead Iodide (PbI

) and Formamidinium Iodide (FAI).

Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), Anhydrous.

Antisolvent: Chlorobenzene (CB) or Anisole.

Critical Handling Note: BaI

is extremely hygroscopic. Exposure to ambient air causes rapid hydration, forming BaI

·2H

O, which introduces detrimental water into the perovskite lattice.

Protocol: Open and weigh BaI

only inside a nitrogen-filled glovebox (O
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< 1 ppm, H

O < 1 ppm).

Protocol A: Bulk Heterojunction Engineering (Doping)
This protocol describes the fabrication of FA

Ba

PbI

(2 mol% Ba-doped) thin films. This method is preferred for maximizing phase stability.

Step-by-Step Methodology:

Stock Solution Preparation (Glovebox):

Control: Dissolve 461 mg PbI

(1 M) and 172 mg FAI (1 M) in 1 mL of mixed solvent (DMF:DMSO = 4:1 v/v).

Dopant Stock: Prepare a separate 1 M solution of BaI

in DMSO. Note: BaI

dissolves slower than PbI

; stir at 60°C for 1 hour.

Precursor Mixing:

To achieve 2 mol% doping, replace 2% of the PbI

volume with BaI

stock.

Calculation: For 1 mL final solution: Mix 980 µL of FAPbI

solution + 20 µL of BaI
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solution.

Stir at room temperature for 2 hours. Filter through a 0.22 µm PTFE filter.[1]

Deposition (Spin Coating):

Substrate: UV-Ozone treated FTO/TiO

or ITO/PTAA.

Step 1: Dispense 50 µL precursor statically.

Step 2: Spin at 1000 rpm (10s) followed by 4000 rpm (30s).

Antisolvent Shock: At 20 seconds before the end of the second step, quickly dispense 150

µL of Chlorobenzene onto the spinning center.

Thermal Annealing:

Transfer immediately to a hotplate.

Stage 1: 65°C for 1 minute (Solvent evaporation).

Stage 2: 150°C for 20 minutes (Crystallization).

Observation: The film should transition from transparent/yellow to deep black immediately

upon the 150°C step.

Protocol B: Surface Passivation (Post-Treatment)
This protocol is used to heal surface defects without altering the bulk lattice, ideal for

minimizing non-radiative recombination at the Hole Transport Layer (HTL) interface.

Step-by-Step Methodology:

Passivation Solution:

Dissolve BaI

in Anhydrous Isopropanol (IPA) to a concentration of 1 mg/mL.
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Note: IPA is orthogonal to the perovskite (does not dissolve it), but BaI

has limited solubility. Sonicate for 15 mins.

Application:

Place the annealed perovskite film (from Protocol A or standard control) on the spinner.

Set spin speed to 4000 rpm.

Dynamic Dispense: While spinning, drop 60 µL of the BaI

/IPA solution onto the substrate.

Spin for 30 seconds to dry.

Post-Annealing:

Anneal at 100°C for 5 minutes.

Mechanism:[2] This drives the Ba

ions slightly into the surface lattice, forming a gradient passivation layer.

Data Analysis & Validation
To validate the efficacy of BaI

treatment, the following characterization metrics should be compared.

Table 1: Expected Comparative Metrics (Representative Data)
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Metric
Control (FAPbI

)
Ba-Doped (2%)

Mechanism of
Action

PCE (%) 20.5 ± 0.5 22.1 ± 0.4
Reduced trap-assisted

recombination.

V

(V)
1.08 1.14

Upward shift in Fermi

level splitting; reduced

voltage loss.

Phase Stability -phase appears after

200h (Air)
Stable > 1000h (Air)

Entropic stabilization

of cubic lattice.

TRPL Lifetime ~800 ns > 2000 ns

Suppression of non-

radiative decay

channels.

Visualization: Charge Carrier Dynamics
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Figure 2: Schematic showing how BaI

blocks the trap-mediated recombination pathway, enhancing charge extraction.
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Troubleshooting Guide
Issue Probable Cause Corrective Action

White Haze on Film

BaI

hydration or excess

concentration.

Ensure glovebox humidity <1

ppm. Reduce BaI

conc. to <2 mol%.

Pinholes
Incomplete solubility of BaI

in stock.

Heat BaI

stock to 70°C before mixing.

Filter solution (0.22 µm).[1]

Low J

(Current)
Insulating layer formation.

Surface passivation layer is too

thick. Reduce IPA

concentration to 0.5 mg/mL.

Yellow Phase
Insufficient annealing or

humidity ingress.

Anneal at 150°C strictly. Check

antisolvent timing (critical

window).
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(Note: While specific "BaI2" titles are less common than general "alkaline earth doping" in

broad searches, Reference 2 is the authoritative source for the mechanism of Alkaline Earth

Metal doping including Barium).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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